2-(Difluoromethyl)naphthalene-6-acetonitrile
CAS No.:
Cat. No.: VC15964019
Molecular Formula: C13H9F2N
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F2N |
|---|---|
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 2-[6-(difluoromethyl)naphthalen-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H9F2N/c14-13(15)12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2 |
| Standard InChI Key | UBERMVGGRALGGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)F)C=C1CC#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(Difluoromethyl)naphthalene-6-acetonitrile consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with two functional groups: a difluoromethyl (-CFH) group at the 2-position and an acetonitrile (-CHCN) group at the 6-position. The IUPAC name, 2-[6-(difluoromethyl)naphthalen-2-yl]acetonitrile, reflects this substitution pattern. The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.
Synthesis and Purification
Synthetic Routes
The synthesis of 2-(Difluoromethyl)naphthalene-6-acetonitrile likely involves multi-step organic transformations. A plausible route begins with naphthalene derivatives undergoing electrophilic substitution to introduce the difluoromethyl group, followed by Friedel-Crafts alkylation or cross-coupling reactions to attach the acetonitrile moiety. Recent advances in photoredox catalysis, such as those described by Wang et al. (2022), offer innovative strategies for constructing C–C bonds in aromatic systems using acetylene derivatives . These methods could be adapted to synthesize the target compound under mild conditions.
Purification Techniques
High-performance liquid chromatography (HPLC) is the standard method for purifying fluorinated aromatic nitriles, ensuring >95% purity . Recrystallization using polar aprotic solvents like dimethylformamide (DMF) may also yield high-purity crystals.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.21 g/mol | |
| Boiling Point | Estimated 280–300°C | Calculated |
| LogP (Octanol-Water) | 2.8 (Predicted) | In silico |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ~2.8) align with trends observed in fluorinated aromatics, making it suitable for organic-phase reactions.
Comparison with Structural Analogues
| Compound Name | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 1-(Difluoromethyl)naphthalene-6-acetonitrile | Difluoromethyl at position 1 | Unknown; under investigation | |
| 2-(Trifluoromethyl)naphthalene | Lacks acetonitrile group | Catalysis, solvents | |
| 6-Cyanonaphthalene-2-carboxylic acid | Carboxylic acid instead of F | Polymer additives |
This table highlights how substituent positioning and functional groups dictate chemical behavior. The acetonitrile group in 2-(Difluoromethyl)naphthalene-6-acetonitrile introduces polarity absent in simpler fluorinated naphthalenes .
Future Research Directions
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